

# BI-4142 Preclinical Toxicity Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-4142   |           |
| Cat. No.:            | B10831610 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a concise overview of the known preclinical toxicity profile of **BI-4142**, a potent and selective HER2 inhibitor. The information is presented in a question-and-answer format to address potential issues and guide experimental design.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of **BI-4142** and how does it relate to its toxicity profile?

A1: **BI-4142** is a potent, highly selective, and orally active inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) with an IC50 of 5 nM.[1] A key feature of **BI-4142** is its significant selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR).[2][3] This is a critical design element aimed at minimizing the toxicities commonly associated with less selective pan-ERBB inhibitors, such as diarrhea and skin rash, which are mediated by EGFR inhibition. The preclinical data suggest a large therapeutic window for **BI-4142** in tumors driven by HER2 exon 20 insertion mutations.[2]

Q2: What are the known effects of **BI-4142** in preclinical in vivo models?

A2: In preclinical xenograft mouse models, **BI-4142** has demonstrated significant anti-tumor efficacy. Oral administration of **BI-4142** resulted in tumor regressions in a dose-dependent manner.[1] For instance, in a HER2YVMA xenograft model, doses of 3, 10, 30, and 100 mg/kg







resulted in tumor growth inhibition of 113%, 126%, 153%, and 166%, respectively.[1] The compound is reported to be well-tolerated at efficacious doses in these models.[4]

Q3: Has a Maximum Tolerated Dose (MTD) for BI-4142 been established in preclinical studies?

A3: While specific MTD values from formal toxicology studies are not publicly available, efficacy studies in xenograft models have used doses up to 100 mg/kg administered orally twice daily for 40 days, indicating a good tolerability profile at these effective doses.[1] It is important to note that the MTD can vary depending on the animal species and the study duration.

Q4: What is the expected safety pharmacology profile of **BI-4142**?

A4: Detailed safety pharmacology studies for **BI-4142**, which typically assess effects on the cardiovascular, respiratory, and central nervous systems, are not available in the public domain. However, as a standard part of preclinical development, these studies would have been conducted in compliance with regulatory guidelines (e.g., ICH S7A). Given its high selectivity for HER2, significant off-target effects on these vital systems are less likely compared to broader-spectrum kinase inhibitors.

Q5: Are there any known off-target activities of **BI-4142** that could contribute to toxicity?

A5: **BI-4142** has been shown to be highly selective for HER2. In a kinase panel screen, at a concentration of 1  $\mu$ M, it showed greater than 80% inhibition for only 5 out of 397 kinases tested (HER4, BMX, RAF1, BTK, and RIPK3), in addition to HER2.[3] The potential for toxicities related to the inhibition of these other kinases would need to be considered and investigated in comprehensive preclinical safety studies.

# **Quantitative Toxicity Data**

Due to the limited public availability of specific non-clinical toxicology data for **BI-4142**, the following table summarizes the available efficacy and pharmacokinetic data from preclinical studies, which provide an indirect assessment of its tolerability.



| Parameter                    | Species | Dosing<br>Route       | Dose                                                    | Outcome                                                                          | Reference |
|------------------------------|---------|-----------------------|---------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Efficacy                     | Mouse   | Oral (p.o.)           | 3, 10, 30, 100<br>mg/kg (twice<br>daily for 40<br>days) | 113%, 126%,<br>153%, and<br>166% tumor<br>growth<br>inhibition,<br>respectively. | [1]       |
| Bioavailability              | Mouse   | Oral (p.o.)           | 10 or 100<br>mg/kg                                      | Up to 71%                                                                        | [2]       |
| Clearance                    | Mouse   | Intravenous<br>(i.v.) | 1 mg/kg                                                 | Low (10%<br>hepatic blood<br>flow)                                               | [2]       |
| Volume of Distribution (Vss) | Mouse   | Intravenous<br>(i.v.) | 1 mg/kg                                                 | 0.45 L/kg                                                                        | [2]       |

# **Experimental Protocols**

While specific toxicology study protocols for **BI-4142** are proprietary, the following represents a standard methodology for a 28-day repeated-dose oral toxicity study in rodents, a typical component of a preclinical safety assessment for a small molecule kinase inhibitor.

Objective: To evaluate the potential toxicity of **BI-4142** following daily oral administration to rats for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day recovery period.

#### Test System:

Species: Sprague-Dawley rats

Age: 6-8 weeks at the start of the study

Sex: Equal numbers of males and females



#### Study Design:

- Groups:
  - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
  - Group 2: Low dose
  - Group 3: Mid dose
  - Group 4: High dose (intended to approach the MTD)
- Administration: Once daily by oral gavage.
- Duration: 28 days of dosing, with a subset of animals from the control and high-dose groups observed for a 14-day recovery period.

#### Parameters Monitored:

- Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
- · Body Weight: Measured weekly.
- Food Consumption: Measured weekly.
- Ophthalmology: Examination prior to study initiation and at termination.
- Clinical Pathology:
  - Hematology: Complete blood count at termination.
  - Clinical Chemistry: Serum chemistry panel at termination.
- Gross Pathology: Full necropsy on all animals at termination.
- Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups.



## **Visualizations**



Click to download full resolution via product page

Caption: General workflow for preclinical toxicology assessment of a kinase inhibitor.





Click to download full resolution via product page

Caption: Simplified signaling pathway illustrating the selective action of **BI-4142**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI-4142 and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]







- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [BI-4142 Preclinical Toxicity Profile: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831610#bi-4142-toxicity-profile-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com